REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([S:14]C(C)(C)C)=[C:4]([CH:8]=[C:9]([N+:11]([O-:13])=[O:12])[CH:10]=1)[CH:5]=[N:6]O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C(O)CCC>[Br:1][C:2]1[C:3]2[S:14][N:6]=[CH:5][C:4]=2[CH:8]=[C:9]([N+:11]([O-:13])=[O:12])[CH:10]=1
|
Name
|
3-bromo-2-tert-butylsulfanyl-5-nitro-benzaldehyde oxime
|
Quantity
|
1.98 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(C=NO)C=C(C1)[N+](=O)[O-])SC(C)(C)C
|
Name
|
|
Quantity
|
567 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 16 h
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
The residue was treated with water
|
Type
|
EXTRACTION
|
Details
|
was extracted with dichloromethane (3×20 mL)
|
Type
|
WASH
|
Details
|
The combined organic fractions were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography (20% ethyl acetate:hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=CC=2C=NSC21)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 64.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |